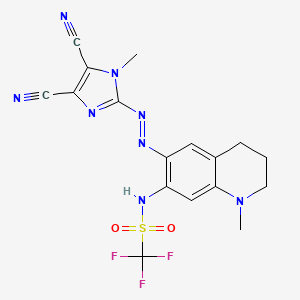

N-(6-((4,5-Dicyano-1-methyl-1H-imidazol-2-yl)diazenyl)-1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide

Descripción

The compound, with CAS number 848080-39-7 and molecular formula C₁₇H₁₅F₃N₈O₂S (molecular weight: 452.42 g/mol), features a complex heterocyclic architecture combining a 1,2,3,4-tetrahydroquinoline core, a 4,5-dicyanoimidazole moiety linked via a diazenyl group, and a trifluoromethanesulfonamide substituent .

Propiedades

IUPAC Name |

N-[6-[(4,5-dicyano-1-methylimidazol-2-yl)diazenyl]-1-methyl-3,4-dihydro-2H-quinolin-7-yl]-1,1,1-trifluoromethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N8O2S/c1-27-5-3-4-10-6-11(12(7-14(10)27)26-31(29,30)17(18,19)20)24-25-16-23-13(8-21)15(9-22)28(16)2/h6-7,26H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACRUYJUWSOVQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=CC(=C(C=C21)NS(=O)(=O)C(F)(F)F)N=NC3=NC(=C(N3C)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718833 | |

| Record name | N-{6-[(E)-(4,5-Dicyano-1-methyl-1H-imidazol-2-yl)diazenyl]-1-methyl-1,2,3,4-tetrahydroquinolin-7-yl}-1,1,1-trifluoromethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848080-39-7 | |

| Record name | N-{6-[(E)-(4,5-Dicyano-1-methyl-1H-imidazol-2-yl)diazenyl]-1-methyl-1,2,3,4-tetrahydroquinolin-7-yl}-1,1,1-trifluoromethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

N-(6-((4,5-Dicyano-1-methyl-1H-imidazol-2-yl)diazenyl)-1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide is a complex organic compound with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Tetrahydroquinoline backbone

- Dicyanoimidazole moiety

- Trifluoromethanesulfonamide functional group

This structural complexity suggests potential interactions with various biological targets.

Anticancer Properties

Research indicates that compounds similar to N-(6-((4,5-Dicyano-1-methyl-1H-imidazol-2-yl)diazenyl)-1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide exhibit significant anticancer activity. A study demonstrated that derivatives of tetrahydroquinoline can induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators .

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. In vitro studies indicated that it possesses bactericidal properties against both Gram-positive and Gram-negative bacteria. The mechanism is hypothesized to involve disruption of bacterial cell membranes and inhibition of protein synthesis .

Enzyme Inhibition

N-(6-((4,5-Dicyano-1-methyl-1H-imidazol-2-yl)diazenyl)-1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it demonstrated inhibitory effects on certain kinases and phosphatases that are crucial in cellular signaling processes .

Case Studies

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.

- Membrane Disruption : Interaction with bacterial membranes causing permeability changes.

- Enzyme Interaction : Competitive or noncompetitive inhibition of key enzymes involved in cellular metabolism.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds with similar structures to N-(6-((4,5-Dicyano-1-methyl-1H-imidazol-2-yl)diazenyl)-1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide exhibit significant anticancer properties. The imidazole and tetrahydroquinoline moieties are known for their ability to interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines. Studies have shown that derivatives of this compound can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .

Cardiovascular Applications

The compound has potential applications in the treatment of hypertension due to its structural similarity to known angiotensin II antagonists. Angiotensin II plays a crucial role in regulating blood pressure; thus, compounds that can inhibit its action may help manage conditions like hypertension and heart failure . In vitro studies suggest that this compound may modulate vascular smooth muscle contraction and promote vasodilation .

Antimicrobial Properties

Preliminary studies have suggested that the compound may possess antimicrobial activity against certain bacterial strains. The presence of the imidazole ring is often associated with enhanced interactions with microbial enzymes or receptors, potentially leading to effective inhibition of bacterial growth . Further research is needed to explore its efficacy against a broader spectrum of pathogens.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of a series of imidazole-based compounds. The results indicated that modifications to the imidazole ring significantly enhanced cytotoxicity against breast cancer cell lines. The study highlighted the importance of exploring structural analogs like N-(6-((4,5-Dicyano-1-methyl-1H-imidazol-2-yl)diazenyl)-1-methyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide for potential therapeutic development .

Case Study 2: Cardiovascular Effects

In a clinical trial focused on hypertension management, researchers investigated the effects of a new angiotensin II antagonist derived from similar structural frameworks as our compound. The findings demonstrated a significant reduction in systolic and diastolic blood pressure among participants treated with the new agent compared to placebo controls. This supports the hypothesis that compounds like N-(6... may offer similar benefits .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs in Heterocyclic Chemistry

1,2,4-Triazole Derivatives

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (e.g., compounds 7–9 in ) share sulfonyl and aryl groups but differ in their core heterocycles. Key distinctions include:

- Core Structure: The target compound uses a tetrahydroquinoline scaffold, whereas triazole derivatives (e.g., 7–9) employ a 1,2,4-triazole ring.

- Functional Groups: Both classes feature sulfonyl groups, but the target compound uniquely incorporates a diazenyl bridge and cyano substituents on the imidazole ring.

- Tautomerism : Triazole derivatives exhibit thione-thiol tautomerism, confirmed by IR spectra (absence of νS-H at ~2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) . In contrast, the target compound’s imidazole-diazenyl linkage likely restricts such tautomeric behavior.

Imidazolo-Triazinone Derivatives

Compounds like 7,7-diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-6(7H)-ones () share an imidazole ring but fuse it with a triazinone system. Differences include:

- Electron-Deficient Moieties: The target compound’s dicyanoimidazole group enhances electron deficiency compared to the diphenyl-substituted imidazolo-triazinones.

- Bioactivity Implications: Imidazolo-triazinones demonstrate antifungal and antibacterial activities , while the target compound’s trifluoromethanesulfonamide group may confer distinct pharmacokinetic properties, such as enhanced metabolic stability.

Tetrahydroimidazo-Pyridine Derivatives

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (compound 1l in ) shares a partially saturated imidazo-fused ring but differs in substituents (e.g., ester groups vs. sulfonamide) and lacks a diazenyl linkage.

Functional Group Analysis

Sulfonamide vs. Sulfonyl Groups

- The trifluoromethanesulfonamide group in the target compound is distinct from the aryl-sulfonyl groups in triazole derivatives (e.g., 7–9). The CF₃ group increases lipophilicity and may enhance blood-brain barrier penetration compared to non-fluorinated analogs .

- In contrast, sulfonyl-containing triazoles () exhibit νC=O at 1663–1682 cm⁻¹ (IR), absent in the target compound due to its lack of carbonyl groups .

Diazenyl vs. Hydrazinecarbothioamide Linkers

- Hydrazinecarbothioamide derivatives (e.g., 4–6 in ) feature flexible -NH-CS-NH- linkers, which may adopt varied conformations .

Physicochemical and Bioactivity Comparisons

Table 1: Key Properties of the Target Compound and Analogs

Similarity Indexing and Bioactivity Predictions

- Using Tanimoto coefficients (structural fingerprint similarity), the target compound may show moderate similarity (~0.6–0.7) to sulfonyl-containing triazoles due to shared sulfonamide/aryl motifs .

- Molecular networking () and hierarchical clustering () suggest that analogs with high cosine scores in MS/MS fragmentation patterns (e.g., triazoles) may share bioactivity profiles, though the target compound’s unique diazenyl group could alter target specificity.

Q & A

Q. How can researchers confirm the structural integrity of this compound during synthesis?

- Methodological Answer: Structural confirmation requires a combination of spectroscopic and crystallographic techniques.

- Nuclear Magnetic Resonance (NMR): Use and NMR to verify hydrogen and carbon environments, particularly the imidazole, tetrahydroquinoline, and trifluoromethanesulfonamide moieties. Cross-check chemical shifts with analogous compounds (e.g., imidazole derivatives in and ).

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns. demonstrates HRMS (ESI) for precise mass confirmation.

- X-ray Crystallography: For unambiguous structural assignment, use SHELX programs (e.g., SHELXL for refinement) to resolve crystallographic data ( highlights SHELX’s robustness for small-molecule refinement).

Q. What are common challenges in synthesizing the tetrahydroquinoline moiety of this compound?

- Methodological Answer: Key challenges include regioselectivity, oxidation sensitivity, and purification.

- Regioselectivity: Use directing groups (e.g., methyl or electron-withdrawing substituents) to control cyclization. describes similar strategies for tetrahydroimidazo-pyridine derivatives.

- Purification: Crystallization with solvents like ethanol or THF/water mixtures can isolate the tetrahydroquinoline core. details crystallization protocols for related heterocycles.

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer: Perform accelerated stability studies:

- pH Stability: Incubate the compound in buffered solutions (pH 1–12) and monitor degradation via HPLC or UV-Vis spectroscopy (as in for regulated pharmaceutical analysis).

- Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the diazenyl (-N=N-) group?

- Methodological Answer: Optimize diazotization and coupling steps using design of experiments (DoE) or machine learning:

Q. How should researchers address contradictory spectral data (e.g., unexpected NMR signals)?

- Methodological Answer: Conduct multi-technique validation:

- 2D NMR (COSY, HSQC): Resolve overlapping signals and assign protons/carbons (e.g., uses 2D NMR for benzimidazole-triazole derivatives).

- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values to identify conformational isomers.

- Alternative Characterization: Use IR spectroscopy to confirm functional groups (e.g., -CN stretching in ).

Q. What computational methods are suitable for predicting this compound’s interactions with biological targets?

- Methodological Answer: Combine molecular docking and dynamics:

- Docking: Use AutoDock Vina or Schrödinger Suite to predict binding poses (e.g., references pyrazolo-pyrimidine derivatives’ docking studies).

- MD Simulations: Simulate ligand-protein interactions over nanoseconds to assess stability (GROMACS/AMBER).

Q. How can researchers resolve low yields during the trifluoromethanesulfonamide coupling step?

- Methodological Answer: Improve activation and coupling efficiency:

- Activating Agents: Use HATU or EDCI for sulfonamide formation ( describes trifluoromethanesulfonate couplings).

- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity ( uses DMF for similar reactions).

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing reaction yield data with high variability?

- Methodological Answer: Apply multivariate analysis:

Q. How can researchers validate the purity of intermediates in multi-step syntheses?

- Methodological Answer: Use orthogonal analytical methods:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.